1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-Cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound that features a cyclopentyl group, a difluoroethyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the introduction of the cyclopentyl and difluoroethyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-Cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-Cyclopentyl-N-(2,3-difluorobenzyl)-1H-pyrazol-4-amine
- 1-Cyclopentyl-N-(2,5-difluorobenzyl)-1H-pyrazol-4-amine
Comparison: Compared to similar compounds, 1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to the presence of the difluoroethyl group, which can influence its reactivity and binding properties. This structural difference may result in distinct biological activities and applications.
Properties
Molecular Formula |
C14H19F2N5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
1-cyclopentyl-N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H19F2N5/c15-14(16)10-20-8-11(6-18-20)5-17-12-7-19-21(9-12)13-3-1-2-4-13/h6-9,13-14,17H,1-5,10H2 |
InChI Key |
NLGZEHBFEAXCPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCC3=CN(N=C3)CC(F)F |
Origin of Product |
United States |
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